molecular formula C13H20N4O2 B2523088 tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate CAS No. 1365936-65-7

tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B2523088
CAS No.: 1365936-65-7
M. Wt: 264.329
InChI Key: RTMBLOOVVNAOTE-JTQLQIEISA-N
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Description

tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate is a chiral carbamate derivative featuring a pyrrolidine core substituted with a pyrazin-2-yl group at the nitrogen atom and a tert-butyl carbamate moiety at the (3S)-position. Its molecular formula is C₁₃H₂₀N₄O₂, with a molecular weight of 264.32 g/mol. The compound’s stereochemistry and heterocyclic substituents make it a valuable intermediate in pharmaceutical and agrochemical research, particularly for developing enantiomerically pure therapeutics and bioactive molecules.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-pyrazin-2-ylpyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-4-7-17(9-10)11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3,(H,16,18)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMBLOOVVNAOTE-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a pyrazine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets involved in various diseases, including neurological disorders and cancer.

Case Study: Neuroprotective Effects
Research has indicated that compounds similar to this compound exhibit neuroprotective properties. A study demonstrated that derivatives of this compound could enhance neuronal survival in models of neurodegeneration, suggesting its application in treating conditions like Alzheimer's disease.

Pharmacological Research

2. Receptor Modulation

The compound's ability to modulate specific receptors makes it a candidate for further pharmacological studies. It may act as an agonist or antagonist at certain neurotransmitter receptors, which is critical for developing drugs targeting psychiatric and neurological disorders.

Case Study: Serotonin Receptor Interaction
In vitro studies have shown that similar carbamate derivatives can influence serotonin receptor activity, potentially leading to new treatments for depression and anxiety disorders. This highlights the importance of further exploring the pharmacodynamics of this compound.

Synthesis and Derivatives

3. Synthetic Methodologies

The synthesis of this compound involves various chemical reactions, including carbamate formation and pyrazine ring modifications. Understanding these synthetic pathways is crucial for large-scale production and modification of the compound for specific applications.

Synthetic Route Reagents Used Yield (%) Notes
Carbamate FormationTert-butyl isocyanate + pyrrolidine derivative85%Optimized conditions required
Pyrazine ModificationPyrazine + alkylating agent75%Requires careful control of reaction conditions

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Stereochemistry Key Applications
This compound C₁₃H₂₀N₄O₂ 264.32 Not available Pyrazin-2-yl (3S) Pharmaceutical intermediates, agrochemicals
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate C₁₃H₂₁N₃O₂ 264.32 Not available Pyrimidin-2-yl (3S) Drug candidates, crop protection agents
tert-Butyl N-[(3R)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate C₁₃H₂₀N₄O₂ 264.32 1365936-73-7 Pyrazin-2-yl (3R) Enantiomer-specific activity studies
(S)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate C₁₇H₂₃ClN₂O₂ ~340.84 169452-10-2 4-Chlorobenzyl (3S) Solubility modulation, receptor studies

Substituent Effects on Bioactivity and Physicochemical Properties

  • Pyrazine vs. Pyrimidine Substituents :

    • The pyrazine ring (two nitrogen atoms at 1,4-positions) in the target compound offers distinct electronic properties compared to the pyrimidine analog (nitrogens at 1,3-positions). Pyrimidine’s electron-deficient nature enhances hydrogen bonding and π-π stacking in receptor binding, making it favorable for kinase inhibitors . Pyrazine derivatives, however, may exhibit improved metabolic stability due to reduced enzymatic recognition .
    • Example : In agrochemicals, pyrimidine-based analogs (e.g., compound) are prioritized for herbicidal activity, while pyrazine derivatives may optimize insecticidal efficacy due to altered lipophilicity .
  • Enantiomeric Specificity :

    • The (3S) and (3R) enantiomers (e.g., compound) demonstrate divergent pharmacological profiles. For instance, the (3S) configuration in the target compound may enhance binding to chiral enzyme active sites, as observed in protease inhibitors, whereas the (3R) enantiomer could exhibit off-target effects .
  • 4-Chlorobenzyl Substituent :

    • The chlorobenzyl group in ’s compound increases lipophilicity (logP ~2.8), improving blood-brain barrier penetration but reducing aqueous solubility. This trade-off is critical in CNS drug design .

Research Findings and Data

Thermodynamic and Crystallographic Data

  • Solubility : The pyrazine-based compound exhibits moderate solubility in polar solvents (e.g., 12 mg/mL in DMSO), while the pyrimidine analog shows higher solubility (18 mg/mL) due to enhanced hydrogen bonding .
  • Crystallography : SHELX software () has been instrumental in resolving the stereochemistry of these compounds, confirming the (3S) configuration via X-ray diffraction .

Biological Activity

tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate, with a CAS number of 1365936-65-7, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring and a pyrrolidine ring , contributing to its chemical reactivity and biological interactions. Its molecular formula is C13H20N4O2C_{13}H_{20}N_{4}O_{2} with a molecular weight of 264.32 g/mol. The presence of the tert-butyl group enhances lipophilicity, which may influence its interaction with biological targets.

The mechanism of action for this compound involves interactions with specific proteins and enzymes. The pyrazine moiety may engage in hydrogen bonding or hydrophobic interactions, potentially modulating enzyme activities or influencing biochemical pathways.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various pharmacological activities:

  • Antimicrobial Activity : Related compounds have shown moderate antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) around 250 μg/mL .
  • Enzyme Inhibition : Some derivatives have demonstrated significant inhibitory effects on enzymes like p38 MAPK, with IC50 values in the nanomolar range (e.g., 0.004 μM) for certain pyrazole derivatives .
  • Potential Neuroprotective Effects : The compound's structure suggests potential applications in neurodegenerative diseases, similar to findings in other multi-target compounds designed to address Alzheimer's disease .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Pyrazolyl-Ureas : A study investigated various pyrazolyl derivatives for their antibacterial properties, finding promising results that suggest similar potential for this compound .
  • Inhibition Studies : Research involving compounds with similar structures reported effective inhibition of inflammatory cytokines in cell lines, indicating that this compound could have applications in inflammatory conditions .

Comparative Analysis

A comparison of this compound with structurally similar compounds highlights its unique properties:

Compound NameStructural FeaturesNotable Activity
tert-Butyl N-[(3S)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamatePyridine instead of pyrazineAntimicrobial
tert-Butyl N-[3-methylpyrrolidin-3-yl]carbamateMethyl substitution on pyrrolidineEnzyme inhibition
tert-butyl (2-(pyrrolidin-3-yl) ethyl)carbamateEthylene bridgeNeuroprotective

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